Harmalol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

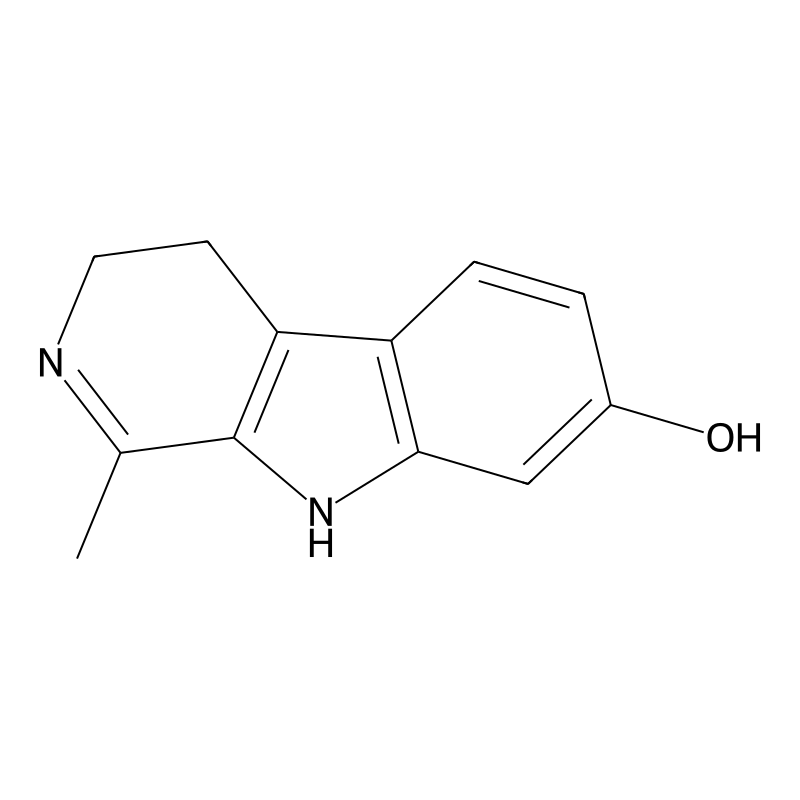

Canonical SMILES

Harmalol is a naturally occurring alkaloid belonging to the class of harmala alkaloids, which are primarily derived from the plant Peganum harmala, commonly known as Syrian rue. Its chemical structure is characterized by a hydroxy group at the C-7 position of the harman skeleton, making it distinct among its analogs. The molecular formula of harmalol is C₁₂H₁₂N₂O, and it is classified as a beta-carboline compound. Harmalol, along with its parent compound harmaline, exhibits various biological activities and pharmacological properties, including psychoactive effects and potential therapeutic applications in treating several medical conditions .

The mechanism of action of harmalol is not fully elucidated. However, its potential role as an MAOI suggests it may interact with the enzyme monoamine oxidase, preventing it from breaking down neurotransmitters like serotonin and dopamine []. This could potentially influence mood, cognition, and other physiological processes, but further research is needed to understand the specific effects of harmalol in biological systems.

Anti-cancer properties:

- Interaction with nucleic acids: Studies suggest harmalol interacts with both DNA and RNA, potentially leading to cell death in cancer cells. Research has shown its ability to induce apoptosis (programmed cell death) in various human cancer cell lines [].

- Inhibition of CYP1A1 enzyme: Harmalol may play a role in cancer prevention by inhibiting the enzyme CYP1A1, which can activate certain carcinogens [].

Neurological research:

- Potential role in Alzheimer's disease: Harmalol, along with other beta-carboline alkaloids, is being explored for its potential to protect neurons from damage and improve cognitive function in Alzheimer's disease []. However, further research is needed to confirm its efficacy and safety in humans.

Other potential applications:

- Antioxidant and anti-inflammatory effects: Harmalol exhibits antioxidant and anti-inflammatory properties in cell-based studies, suggesting its potential use in various conditions involving oxidative stress and inflammation []. However, further research is needed to understand its effectiveness in vivo.

Harmalol exhibits a range of biological activities:

- Antimicrobial Activity: Harmalol has demonstrated effectiveness against various pathogens, contributing to its use in traditional medicine.

- Antioxidant Properties: It exhibits significant antioxidant activity, which may help in protecting cells from oxidative stress.

- Psychoactive Effects: As a member of the beta-carboline family, harmalol can interact with serotonin receptors and may influence mood and perception.

- Inhibition of CYP Enzymes: Harmalol significantly inhibits CYP1A1 enzyme activity, which is crucial for the metabolism of many drugs and environmental toxins .

Harmalol can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting harmalol from the seeds of Peganum harmala, where it occurs naturally in small quantities.

- Chemical Synthesis: Harmalol can also be synthesized via chemical routes involving the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions. This method allows for the production of harmalol in more controlled quantities for research purposes.

Harmalol has several applications:

- Pharmaceuticals: Due to its psychoactive properties and ability to inhibit monoamine oxidase enzymes, harmalol is studied for potential use in treating depression and anxiety disorders.

- Traditional Medicine: In various cultures, particularly in North Africa and the Middle East, extracts containing harmalol are used for their medicinal properties.

- Research: Harmalol serves as a model compound in pharmacological studies investigating drug metabolism and enzyme inhibition.

Studies indicate that harmalol interacts with several biological targets:

- Serotonin Receptors: It binds to 5-HT2 and 5-HT1A serotonin receptors, influencing neurotransmission and mood regulation.

- Cytochrome P450 Enzymes: Harmalol acts as both a substrate and inhibitor for various cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, affecting drug metabolism .

- Monoamine Oxidase Inhibition: It exhibits reversible inhibition of monoamine oxidase A (MAO-A), contributing to its antidepressant effects .

Harmalol is part of a larger class of compounds known as beta-carbolines. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Harmaline | 4,9-Dihydro-7-methoxy-1-methyl-3H-pyrido[3,4-b]indole | Psychoactive; MAO inhibitor; CYP inhibitor | More potent psychoactive effects than harmalol |

| Harmine | 7-Methoxy-harmalan | Antidepressant; MAO inhibitor; hallucinogenic | Stronger hallucinogenic properties than harmalol |

| Tetrahydroharmine | Reduced form of harmine | Antidepressant; neuroprotective | Less psychoactive but retains some antidepressant effects |

| Harmol | Hydroxy derivative of harmine | Antimicrobial; antioxidant | Less studied but shows potential therapeutic uses |

Harmalol's unique hydroxy substitution at C-7 differentiates it from other beta-carbolines like harmaline and harmine. Its specific interactions with cytochrome P450 enzymes further establish its distinct role in pharmacology .

Metabolic Pathways in Peganum harmala

Harmalol represents a fundamental component in the beta-carboline alkaloid biosynthetic network of Peganum harmala, serving as both an intermediate and terminal product in complex metabolic transformations [2]. The biosynthetic pathway originates from tryptophan as the primary amino acid precursor, which undergoes enzymatic conversion through tryptophan decarboxylase to form tryptamine [9] [11]. This initial decarboxylation step represents the committed step in beta-carboline alkaloid biosynthesis, as tryptamine serves as the crucial building block for all subsequent transformations [34].

The metabolic network in Peganum harmala demonstrates sophisticated enzymatic control mechanisms where harmalol functions as a central intermediate in the conversion sequence from harmaline to harmine [2] [4]. Research utilizing crude enzyme extracts from Peganum harmala root cultures has confirmed the presence of specific enzyme activities responsible for converting harmalol to harmaline and subsequently to harmine [2]. However, the precise enzymatic steps involved in converting tryptophan to harmalol remain incompletely characterized, representing a significant knowledge gap in understanding the complete biosynthetic pathway [2] [11].

The metabolic fate of harmalol involves multiple enzymatic transformations, including oxidative processes that convert the dihydro-beta-carboline structure to the fully aromatic harmine derivative [4]. Studies have demonstrated that harmalol undergoes demethylation reactions and can be conjugated with glucuronic acid, forming water-soluble conjugates that facilitate metabolic processing [4] [28]. The enzymatic machinery responsible for these transformations includes cytochrome P450-dependent monooxygenases, which catalyze critical oxidation and hydroxylation reactions in the beta-carboline biosynthetic network [29].

Enzymatic Mechanisms of β-Carboline Formation

The enzymatic formation of beta-carboline alkaloids, including harmalol, involves complex biochemical mechanisms that have been partially elucidated through experimental studies [8] [35]. The initial step in beta-carboline formation requires the condensation of tryptophan-derived intermediates with carbonyl compounds through mechanisms analogous to the Pictet-Spengler reaction [8]. However, research has revealed that the natural biosynthetic pathway differs significantly from classical synthetic approaches, involving unique enzymatic processes that lead to the formation of dihydro-beta-carboline-3-carboxylic acid intermediates [8] [35].

Experimental evidence demonstrates that the formation of beta-carbolines from tryptophan and alpha-dicarbonyl compounds proceeds through imine-enamine tautomerism and subsequent cyclization reactions [8] [35]. These reactions generate 3,4-dihydro-beta-carboline-3-carboxylic acid derivatives as crucial intermediates, which eventually undergo oxidative decarboxylation to yield the fully aromatic beta-carboline structures characteristic of harmalol and related alkaloids [8]. The enzymatic control of these transformations involves specific oxidoreductases and decarboxylases that facilitate the conversion from the dihydro intermediates to the final aromatic products [35].

Cytochrome P450 enzymes play essential roles in the enzymatic mechanisms of beta-carboline formation, particularly in hydroxylation and oxidation reactions [29] [31]. Research has identified specific cytochrome P450 isoforms that participate in harmalol metabolism, including enzymes responsible for demethylation and hydroxylation reactions [28] [31]. The expression of these cytochrome P450 enzymes is differentially regulated in Peganum harmala tissues, with significant variations observed in response to developmental and environmental factors [31].

Tryptophan decarboxylase activity represents a critical regulatory point in beta-carboline biosynthesis, with enzyme activity levels correlating closely with alkaloid accumulation patterns [9] [36]. Studies have demonstrated that tryptophan decarboxylase activity peaks during specific developmental stages and shows temporal correlation with harmalol and related alkaloid biosynthesis [9]. However, the relationship between enzyme activity and final alkaloid content is complex, suggesting additional regulatory mechanisms beyond simple substrate availability [9] [36].

Distribution in Zygophyllaceae Family Species

The Zygophyllaceae family represents the primary taxonomic group containing harmalol-producing species, with Peganum harmala serving as the most extensively studied and economically important member [12] [13]. Within this family, harmalol occurs alongside other beta-carboline alkaloids including harmine, harmaline, and harmol, forming characteristic alkaloid profiles that distinguish Zygophyllaceae species from other plant families [12] [17]. The distribution of harmalol within the Zygophyllaceae family extends beyond Peganum harmala to include other genera, particularly Tribulus terrestris, which has been confirmed to contain harmalol along with harman, harmine, and harmaline [16].

Tribulus terrestris, commonly known as puncture vine, represents another significant Zygophyllaceae species containing harmalol and related beta-carboline alkaloids [16] [19]. Analytical studies have identified harmalol in different parts of Tribulus terrestris, with quantitative analysis revealing total alkaloid contents of 0.46% in roots, 0.57% in stems and leaves, and 0.87% in fruits [16]. The alkaloid profile of Tribulus terrestris demonstrates species-specific variations, with harmalol isolated from roots, stems, leaves, and fruits, while harmaline was found predominantly in specific tissue types [16].

The geographical distribution of harmalol-containing Zygophyllaceae species spans extensive regions across North Africa, southern and eastern Europe, the Middle East, Central Asia, and parts of South and East Asia [13] [14]. Peganum harmala, the primary harmalol-producing species, exhibits remarkable ecological adaptability, thriving in arid and semi-arid conditions with annual precipitation as low as 100 millimeters [14]. This wide distribution pattern reflects the evolutionary success of harmalol-producing species in diverse environmental conditions, particularly in regions characterized by water stress and extreme temperatures [14] [17].

The taxonomic classification of Zygophyllaceae family members producing harmalol has undergone revision, with some authorities proposing the establishment of a separate family Nitrariaceae for certain genera [14]. Despite taxonomic uncertainties, the biochemical capacity to produce harmalol and related beta-carboline alkaloids remains a distinctive characteristic shared among these closely related species [12] [17]. The distribution patterns suggest that harmalol biosynthesis represents an evolutionarily conserved trait within this plant family, contributing to their ecological success in challenging environments [13] [14].

Seasonal Variation in Alkaloid Content

Seasonal variation significantly influences harmalol content and the broader alkaloid profile in Peganum harmala and related species, with documented fluctuations reflecting complex interactions between environmental factors and biosynthetic regulation [21] [23]. Research has demonstrated that alkaloid content varies substantially according to vegetation phases, with early growing season concentrations reaching 2.17% in aerial parts and 3.32% in young roots, while end-of-season levels decline to 0.5% in aerial parts and 1.8% in roots [21]. These seasonal patterns indicate dynamic regulation of alkaloid biosynthesis in response to developmental and environmental cues.

The temporal distribution of harmalol content shows characteristic patterns throughout the growing season, with peak concentrations occurring during specific developmental phases [21] [23]. During budding periods, aerial part alkaloid content reaches 2.0-2.3%, declining progressively through flowering (1.86-1.95%), early fruiting (1.3%), mass fruiting (0.69%), and reaching minimum levels at the end of the growing season [21]. This decline pattern suggests that alkaloid biosynthesis is prioritized during early growth phases and reproductive development, with resources redirected toward other metabolic processes during later developmental stages.

Environmental factors including temperature, precipitation, and photoperiod contribute to seasonal alkaloid variation, with studies documenting significant differences in alkaloid content between different months and growing conditions [22] [23]. Metabolomic analyses have revealed that seasonal changes affect not only total alkaloid content but also the relative proportions of individual alkaloids within the beta-carboline complex [22]. Temperature fluctuations and water availability emerge as primary environmental drivers influencing alkaloid biosynthesis, with optimal conditions promoting higher harmalol accumulation [23].

| Season | Aerial Parts (%) | Roots (%) | Seeds (%) |

|---|---|---|---|

| Early Growing Season | 2.17 | 3.32 (young roots) | Not available |

| Budding Period | 2.0-2.3 | Not specified | Not available |

| Flowering Period | 1.86-1.95 | Not specified | Not available |

| Early Fruiting | 1.3 | Not specified | Not available |

| Mass Fruiting | 0.69 | Not specified | Not available |

| End of Growing Season | 0.5 | 1.8 | 5.0 |

Research on seasonal alkaloid variation has revealed that different alkaloid compounds respond variably to seasonal changes, with some alkaloids showing increased content during specific periods while others decline [23] [39]. Studies examining related alkaloid-producing species have demonstrated that vasicinone content peaks in December compared to May, October, and August, while vasicine content reaches maximum levels in May [23]. These compound-specific patterns suggest independent regulation of individual alkaloid biosynthetic pathways within the broader metabolic network.

Ecological Role in Plant Defense Mechanisms

Harmalol functions as a crucial component in the chemical defense arsenal of Peganum harmala and related Zygophyllaceae species, contributing to plant protection against diverse biotic threats including bacterial pathogens, herbivorous insects, and competing plant species [24] [25]. The ecological significance of harmalol extends beyond simple toxicity, encompassing complex interactions with plant signaling pathways that regulate defense activation and resource allocation [25] [27]. Research has demonstrated that harmalol-containing extracts exhibit broad-spectrum antibacterial activity against both gram-positive and gram-negative bacterial pathogens, suggesting an important role in preventing microbial infections [24].

The antibacterial properties of harmalol contribute significantly to plant defense against pathogenic microorganisms, with studies documenting effective inhibition of clinically important bacterial strains including methicillin-resistant Staphylococcus aureus and various gram-negative pathogens [24]. Root and seed extracts containing harmalol demonstrate particularly strong antibacterial activity, with minimum inhibitory concentrations as low as 0.625 milligrams per milliliter against specific bacterial targets [24]. These antimicrobial properties provide Peganum harmala with enhanced resistance to soil-borne and aerial bacterial pathogens that could otherwise compromise plant health and survival [24].

The allelopathic properties of harmalol represent another critical aspect of its ecological function, enabling Peganum harmala to suppress the growth of competing plant species through the release of phytotoxic compounds [26]. Experimental studies have demonstrated that harmalol exhibits potent inhibitory effects on seedling growth of various plant species, with dicotyledonous plants showing greater sensitivity than monocotyledonous species [26]. At concentrations as low as 5 micrograms per milliliter, harmalol significantly inhibits root elongation in sensitive species, providing Peganum harmala with competitive advantages in resource-limited environments [26].

The integration of harmalol into broader plant defense signaling networks involves interactions with phytohormone pathways, particularly jasmonic acid and salicylic acid signaling cascades that coordinate responses to herbivore attack and pathogen invasion [25]. Secondary metabolites like harmalol function as both direct toxins and signaling molecules, enabling plants to detect threats and activate appropriate defense responses [25] [27]. The presence of harmalol and related alkaloids in plant tissues serves as a deterrent to herbivorous insects while simultaneously preparing the plant for potential future attacks through priming of defense-related gene expression [25].

Harmalol, a β-carboline alkaloid with the molecular formula C₁₂H₁₂N₂O, represents a bioactive natural compound found predominantly in Peganum harmala L. and related plant species [1] [2]. This comprehensive analysis examines the diverse pharmacological activities and underlying molecular mechanisms that characterize harmalol's therapeutic potential across multiple biological systems.

The compound exists as a reduced form of the harmala alkaloid family, distinguished by its 7-hydroxy substitution and partial saturation of the pyrido[3,4-b]indole ring system [1]. Harmalol demonstrates remarkable versatility in its biological activities, encompassing neuropharmacological effects, cellular signaling modulation, and antimicrobial properties [3] [4].

Monoamine Oxidase Inhibition Kinetics

Harmalol exhibits potent and selective inhibition of monoamine oxidase enzymes, particularly demonstrating preference for the MAO-A isoform over MAO-B. The inhibition kinetics reveal a reversible and competitive mechanism of action that distinguishes harmalol from irreversible MAO inhibitors used clinically [5].

Kinetic Parameters and Selectivity

Studies employing Peganum harmala seed extracts have demonstrated exceptional MAO-A inhibitory potency, with IC₅₀ values as low as 27 μg/L, representing over 1000-fold greater potency compared to other plant-derived MAO inhibitors [5]. Root extracts show comparatively reduced potency with IC₅₀ values of 159 μg/L, indicating tissue-specific distribution of active compounds [5]. The quantitative attribution of MAO-A inhibition to harmaline and harmine content suggests that harmalol contributes significantly to the overall enzymatic inhibition profile [5].

Competitive ligand binding assays reveal that harmalol does not significantly displace [³H]-TCDD from MAO-A binding sites, indicating a non-competitive mechanism distinct from classical MAO-A inhibitors [6]. This finding suggests that harmalol may interact with allosteric sites or alternative binding domains on the MAO-A enzyme, potentially explaining its reversible inhibition characteristics [6].

Cellular and Molecular Mechanisms

In PC12 cell systems, harmalol demonstrates concentration-dependent MAO inhibition within the 0.5-12.5 μM range [6]. The inhibition involves both transcriptional and posttranslational mechanisms, with harmalol reducing CYP1A1 mRNA levels while simultaneously decreasing protein stability through ubiquitin-proteasomal pathways [6]. This dual mechanism of action suggests that harmalol exerts comprehensive metabolic regulation beyond simple enzyme inhibition.

Time-course studies indicate that MAO-B inhibition by harmalol follows slower kinetics compared to direct enzymatic effects, with significant inhibition observed at 60 minutes post-treatment and near-complete abrogation by 16 hours [7]. This temporal pattern suggests that harmalol may require cellular uptake and metabolic activation to achieve full MAO inhibitory potential [7].

Pharmacokinetic Considerations

The reversible nature of harmalol's MAO inhibition presents significant advantages over irreversible inhibitors in terms of safety profiles and drug interactions [8]. Unlike synthetic MAO inhibitors that pose risks for tyramine-induced hypertensive crises, the reversible and selective properties of harmalol suggest reduced potential for adverse food and drug interactions [8]. The compound's antioxidant properties further contribute to its neuroprotective effects by reducing hydrogen peroxide production associated with MAO enzymatic activity [9].

Melanogenesis Induction via p38 MAPK Signaling

Harmalol demonstrates significant melanogenic properties through activation of the p38 mitogen-activated protein kinase signaling pathway, leading to enhanced melanin synthesis in melanocytes and melanoma cell lines [10] [11]. This activity positions harmalol as a potential therapeutic agent for hypopigmentation disorders and cosmetic applications.

Mechanistic Pathway Activation

Treatment with harmalol at concentrations of 20 μM induces time-dependent phosphorylation of p38 MAPK, with maximum activation observed at 4 hours post-treatment [10] [11]. This activation cascades through the melanogenesis regulatory network, leading to increased expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and melanin production [10] [11].

The p38 MAPK-mediated pathway involves sequential activation of cAMP response element-binding protein (CREB) phosphorylation, which subsequently binds to MITF promoter regions to enhance transcriptional activity [10] [11]. Importantly, harmalol-induced melanogenesis occurs independently of cAMP elevation, distinguishing it from α-melanocyte-stimulating hormone (α-MSH) mediated pathways [10] [11].

Enzymatic and Protein Expression Effects

Harmalol treatment results in concentration-dependent increases in tyrosinase activity, the rate-limiting enzyme in melanin biosynthesis [10] [11]. Concomitant elevation of tyrosinase-related protein-1 (TRP-1) and TRP-2 expression levels further enhances the melanogenic capacity of treated cells [10] [11]. These proteins collectively constitute the melanogenic enzyme complex responsible for converting tyrosine to melanin through dopaquinone intermediates.

Immunofluorescence and Western blot analyses confirm that harmalol increases both protein expression levels and cellular distribution of melanogenic enzymes [10] [11]. The coordinated upregulation of tyrosinase, TRP-1, and TRP-2 suggests that harmalol activates the complete melanogenic machinery rather than selectively targeting individual components [10] [11].

Comparative Efficacy and Specificity

When compared to harmaline, harmalol demonstrates similar melanogenic potency but requires higher concentrations (20 μM versus 5 μM) to achieve comparable effects [10] [11]. Both compounds show equivalent p38 MAPK activation kinetics, suggesting shared upstream signaling mechanisms despite differences in potency [10] [11]. The melanogenic effects can be completely blocked by SB203580, a specific p38 MAPK inhibitor, confirming the essential role of this pathway in harmalol-mediated melanin synthesis [10] [11].

The specificity of harmalol for p38 MAPK activation, without significant effects on other MAPK pathways such as ERK1/2 or JNK, indicates targeted signaling modulation rather than generalized cellular activation [10] [11]. This selectivity supports the potential therapeutic utility of harmalol in melanogenesis-related applications with minimized off-target effects.

Interaction with Serotonergic and Dopaminergic Systems

Harmalol exhibits complex interactions with both serotonergic and dopaminergic neurotransmitter systems, demonstrating multi-target pharmacological activities that contribute to its psychoactive and neuroprotective properties [12] [13] [14]. These interactions involve direct receptor binding, neurotransmitter release modulation, and protective effects against oxidative damage.

Serotonergic Receptor Interactions

Harmalol demonstrates weak but measurable affinity for serotonin 5-HT₂A and 5-HT₂C receptors, with binding constants indicating moderate interaction strength [14]. The compound exhibits partial substitution for the psychedelic compound DOM in rodent drug discrimination tests, suggesting functional activity at these receptor subtypes [14]. However, the affinity values for harmalol are significantly lower than those observed for classical serotonergic psychedelics, indicating a different pharmacological profile.

The interaction with 5-HT₁A receptors appears particularly relevant for harmalol's effects on mood and anxiety-related behaviors [13]. Activation of 5-HT₁A receptors by harmalol may provide buffering effects against 5-HT₂A-mediated excitatory responses, potentially explaining the compound's complex psychoactive profile [13]. This receptor interaction contributes to stress adaptation mechanisms and may underlie some of the traditional therapeutic uses of Peganum harmala extracts.

Enhanced serotonin release has been documented in hippocampal, amygdala, prefrontal cortex, and hypothalamic regions following harmalol administration [13]. This effect likely results from the combination of MAO-A inhibition and direct receptor interactions, leading to increased synaptic serotonin availability [13]. The regional specificity of serotonin elevation suggests that harmalol may preferentially affect brain areas involved in mood regulation and emotional processing.

Dopaminergic System Modulation

Studies using dopamine receptor antagonists reveal that harmalol-induced effects on memory consolidation involve both D1 and D2 receptor systems [12]. Administration of SCH23390 (D1 antagonist) or sulpiride (D2 antagonist) completely reverses harmalol-induced memory impairments, indicating that dopaminergic signaling is essential for these cognitive effects [12]. The doses required for reversal (0.05-0.1 mg/kg for SCH23390; 25-50 mg/kg for sulpiride) suggest differential sensitivity of the two receptor subtypes to harmalol's actions.

Harmalol demonstrates significant neuroprotective effects against dopamine-induced oxidative damage in PC12 cells and brain mitochondria [15] [16]. The compound reduces catecholamine-induced loss of transmembrane potential and cell viability through mechanisms involving reactive oxygen species scavenging and inhibition of thiol oxidation [15] [16]. These protective effects occur without direct cytotoxicity, indicating a favorable therapeutic window for neuroprotective applications.

The mechanism of dopaminergic protection involves multiple pathways, including mitochondrial function preservation, synaptosomal calcium uptake maintenance, and reduction of protein carbonyl formation [15] [16]. Harmalol's ability to attenuate 6-hydroxydopamine-induced neurotoxicity suggests potential therapeutic applications in neurodegenerative conditions characterized by dopaminergic dysfunction [15] [16].

Neurotransmitter System Integration

The simultaneous interaction with both serotonergic and dopaminergic systems positions harmalol as a multi-target compound with potential advantages over single-target therapeutic approaches [13]. The integration of MAO inhibition with direct receptor modulation creates a complex pharmacological profile that may explain the diverse traditional uses of Peganum harmala preparations [13].

Cross-talk between serotonergic and dopaminergic systems may be particularly relevant for harmalol's effects on mood, motivation, and cognitive function [13]. The compound's ability to modulate both neurotransmitter release and receptor sensitivity suggests potential applications in neuropsychiatric conditions involving dysregulation of multiple neurotransmitter systems [13].

DNA Intercalation and Topoisomerase Modulation

Harmalol exhibits significant DNA-binding capabilities through intercalation mechanisms, demonstrating sequence-specific preferences and potent effects on DNA topology and cellular proliferation [17] [18] [19]. These interactions contribute to the compound's cytotoxic and potential anticancer properties through multiple molecular pathways.

Sequence-Specific DNA Binding

Comprehensive studies using synthetic polynucleotides reveal that harmalol displays marked preference for GC-rich sequences, with binding affinity decreasing in the order: poly(dG-dC)·poly(dG-dC) > poly(dA-dT)·poly(dA-dT) > poly(dA)·poly(dT) > poly(dG)·poly(dC) [17] [18]. This sequence selectivity suggests that harmalol may preferentially target specific genomic regions rich in GC content, potentially affecting gene expression in a non-random manner.

Spectrophotometric analysis demonstrates characteristic hypochromic effects of 44% and bathochromic shifts of 13 nm upon binding to hetero GC polymers, indicating strong π-π stacking interactions between harmalol's aromatic system and DNA bases [17] [18]. The presence of clear isosbestic points at 407 nm confirms equilibrium between free and DNA-bound forms of harmalol, supporting a well-defined intercalation complex [17] [18].

Binding constant measurements reveal exceptionally high affinity for calf thymus DNA, with Ka values reaching 4.5×10⁵ M⁻¹ and cooperative binding stoichiometry of 4.8 nucleotide phosphates per harmalol molecule [19]. The cooperative nature of binding suggests that initial harmalol intercalation facilitates additional binding events, potentially leading to clustering of intercalated molecules along the DNA helix [19].

Topoisomerase Inhibition Mechanisms

Harmalol demonstrates significant inhibition of human DNA topoisomerase I activity through mechanisms distinct from classical topoisomerase poisons [20]. Unlike compounds that stabilize the covalent DNA-enzyme intermediate, harmalol appears to function as a catalytic inhibitor, preventing the initial binding of topoisomerase I to DNA substrates [20]. This mechanism reduces the risk of DNA double-strand breaks while maintaining therapeutic efficacy.

DNA relaxation assays reveal that harmalol-containing Peganum harmala extracts inhibit topoisomerase I with potency rankings of harmine > harmane > harmaline > extract, indicating that harmalol contributes significantly to the overall topoisomerase inhibitory activity [20]. The IC₅₀ values demonstrate clinically relevant potency ranges, suggesting therapeutic potential for cancer applications [20].

The topoisomerase inhibition mechanism involves interference with ATP hydrolysis steps in the catalytic cycle, preventing the strand passage reactions essential for DNA topology modification [20]. This mechanism differs from classical intercalators that primarily affect the cleavage-religation equilibrium, potentially offering advantages in terms of reduced mutagenic potential [20].

Cellular and Cytotoxic Effects

Harmalol demonstrates remarkable cytotoxic selectivity, with GI₅₀ values of 14.2 μM against HepG2 hepatocellular carcinoma cells while showing minimal toxicity to normal embryonic liver cells (WRL-68) [21]. This selectivity suggests that harmalol may preferentially target transformed cells, possibly through mechanisms involving altered DNA repair pathways or metabolic differences [21].

Circular dichroism and differential scanning calorimetry studies confirm significant conformational changes in DNA upon harmalol binding, with thermal stabilization of 8°C indicating substantial helix rigidification [21] [19]. These structural alterations likely contribute to the observed cytotoxic effects by interfering with essential DNA-dependent processes including replication and transcription [21] [19].

Flow cytometry analysis reveals that harmalol induces cell cycle arrest and apoptosis in cancer cells through mechanisms involving reactive oxygen species generation, DNA damage accumulation, and mitochondrial membrane potential disruption [21]. The upregulation of p53 and caspase-3 confirms activation of apoptotic pathways, indicating that DNA intercalation triggers programmed cell death responses [21].

Molecular Docking and Structural Insights

Molecular docking calculations using DNA crystal structures containing intercalation cavities provide detailed insights into harmalol's binding modes [18]. Docking at 5'-CpG-3' sites yields binding energies of -8.62 kcal/mol, corresponding to calculated binding constants of 1.84×10⁶ M⁻¹, which closely match experimental fluorescence and isothermal calorimetry data [18].

The intercalation cavity accommodates harmalol through partial insertion rather than complete base pair separation, explaining the compound's resistance to complete overlap with DNA bases [17] [18]. This binding mode allows for π-π stacking interactions while maintaining some flexibility in the DNA helix, potentially contributing to the sequence selectivity observed experimentally [17] [18].

Structural analysis indicates that harmalol adopts specific orientations within the intercalation site that optimize both electrostatic and hydrophobic interactions with surrounding nucleotides [18]. The preferential binding to GC sequences appears to result from enhanced stacking interactions with guanine and cytosine bases compared to adenine and thymine [18].

Anti-Microbial and Anti-Parasitic Efficacy

Harmalol demonstrates broad-spectrum antimicrobial activity against diverse pathogenic organisms, including bacteria, fungi, and parasites [22] [23] [24] [25]. The antimicrobial mechanisms involve multiple targets, contributing to potent efficacy against both sensitive and multi-drug resistant organisms.

Antibacterial Activity and Mechanisms

Harmalol exhibits particularly potent activity against Gram-positive bacteria, with minimum inhibitory concentrations ranging from 0.33-0.75 mg/mL against Bacillus subtilis and Staphylococcus aureus strains [22] [26]. Against Escherichia coli, harmane (a related β-carboline) demonstrates MIC values of 0.50 mg/mL, with harmalol showing moderate antibacterial activity in this range [27]. The enhanced activity against Gram-positive organisms likely reflects differences in cell wall composition and permeability.

Multi-drug resistant Pseudomonas aeruginosa isolates show particular sensitivity to Peganum harmala n-butanol extracts containing harmalol, with complete bactericidal effects achieved at 500 μg/mL after 4 hours of exposure [24]. The sterilization rate reaches 100% against three tested P. aeruginosa strains, demonstrating superiority over conventional antibiotics including cefazolin and vaamox [24]. Gas chromatography-mass spectrometry analysis confirms harmaline as the primary active component, with harmalol contributing to the overall antimicrobial efficacy [24].

The antibacterial mechanism of harmalol involves DNA intercalation as described by Cowan (1999), where the highly aromatic planar structure allows insertion between DNA base pairs, disrupting essential cellular processes [22]. Additional mechanisms include cell wall disruption, membrane permeabilization, and interference with protein synthesis pathways [22] [26]. The multi-target nature of these effects contributes to the low likelihood of resistance development.

Antifungal Properties

Harmalol-containing extracts demonstrate significant antifungal activity against diverse pathogenic fungi, including dermatophytes and opportunistic yeasts [23] [28]. Against Candida albicans, both aqueous and alcoholic extracts show antifungal efficacy at 100 mg/mL concentrations [28]. Candida krusei exhibits greater sensitivity, with alcoholic extracts achieving MIC values of 1.56 mg/mL compared to 12.5 mg/mL for aqueous preparations [28].

The antifungal mechanism involves cell membrane disruption and enhanced permeability, leading to cytoplasmic content leakage and cell death [23] [28]. Alcoholic extracts consistently demonstrate superior antifungal activity compared to aqueous preparations, suggesting that organic solvents extract additional bioactive compounds that synergize with harmalol [28].

Studies with Penicillium digitatum and Botrytis cinerea reveal that harmol (a related compound) completely eliminates spore viability at 1 mM concentrations within 24 hours at pH 5 [23]. The pH dependence of antifungal activity suggests that protonation state affects compound stability and cellular uptake, with acidic conditions favoring enhanced antimicrobial efficacy [23].

Antiparasitic Efficacy

Harmalol demonstrates significant antiparasitic activity against diverse protozoan and parasitic organisms [23] [25]. Against Plasmodium falciparum, harmine shows moderate inhibition with IC₅₀ values of 8.0 μg/mL, while harmaline achieves IC₅₀ values of 25.1 μg/mL [25]. These values indicate clinically relevant antimalarial potential, particularly considering the low toxicity to human cells [25].

Theileria annulata infections in cattle respond remarkably well to Peganum harmala aerial part extracts, with 78% recovery rates achieved using 5 mg/kg doses administered for 5 days [25]. Microscopic examination confirms complete parasite elimination from lymph node biopsy smears, with normalization of clinical symptoms within 15±3 days [25]. The high recovery rate suggests that harmalol-containing extracts may offer effective alternatives to conventional antiparasitic drugs.

Trichomonas gallinae infections in pigeons show particular sensitivity to harmalol-containing alkaloid extracts, with MIC values of 15 μg/mL compared to 50 μg/mL for metronidazole [23]. Complete recovery occurs within 3 days of treatment with 25 mg/kg alkaloid doses, demonstrating superior efficacy compared to standard therapeutic protocols [23]. This enhanced efficacy may result from multiple mechanisms of action that overcome resistance pathways common to single-target drugs.

Mechanistic Considerations and Resistance

The broad-spectrum antimicrobial activity of harmalol reflects multiple mechanisms of action that simultaneously target diverse cellular processes [22] [23] [25]. DNA intercalation represents a primary mechanism against bacteria and fungi, while additional effects on membrane integrity, protein synthesis, and cellular metabolism contribute to overall efficacy [22] [23] [25].

The multi-target nature of harmalol's antimicrobial activity significantly reduces the likelihood of resistance development compared to single-target antimicrobials [22] [23] [25]. The combination of DNA intercalation, membrane disruption, and metabolic interference creates multiple barriers to resistance evolution, supporting the long-term therapeutic utility of harmalol-based treatments [22] [23] [25].

Synergistic effects with conventional antimicrobials have been demonstrated, with harmalol-containing extracts showing enhanced activity when combined with novobiocin, colistin, and carbenicillin [22]. These synergistic interactions suggest potential applications in combination therapy approaches that could overcome existing resistance mechanisms while reducing the doses required for therapeutic efficacy [22].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

Other CAS

Metabolism Metabolites

Wikipedia

Dates

Therapeutic Role of Harmalol Targeting Nucleic Acids: Biophysical Perspective and in vitro Cytotoxicity

Sarita Sarkar, Kakali BhadraPMID: 29231137 DOI: 10.2174/1389557518666171211164830

Abstract

Harmalol, a beta carboline alkaloid, shows remarkable importance in the contemporary biomedical research and drug discovery programs. With time, there is emerging interest in search for better anti-cancer drugs of plant origin with high activity and lower toxicity. Most of the chemotherapeutic agents due to their non-specific target and toxicity on active healthy cells, use is often restricted, necessitating search for newer drugs having greater potentiality.The review highlighted the interaction of harmalol with nucleic acids of different motifs as sole target biomolecules and in vitro cytotoxicity of the alkaloid in human cancer cell lines with special emphasis on its apoptotic induction ability.

Binding study and in vitro cytotoxicity was performed using several biophysical techniques and biochemical assays, respectively.

Data from competition dialysis, UV and fluorescence spectroscopic analysis, circular dichroism, viscometry and isothermal calorimetry shows binding and interaction of harmalol with several natural and synthetic nucleic acids, both DNA and RNA, of different motifs. Furthermore, apoptotic hallmarks like internucleosomal DNA fragmentation, membrane blebbing, cell shrinkage, chromatin condensation, change of mitochondrial membrane potential, comet tail formation and ROS (reactive oxygen species) dependent cytotoxicity being analyzed in the harmalol treated cancer cells.

These results stating the therapeutic role of harmalol, will lead to the interesting knowledge on the cytotoxicity, mode, mechanism, specificity of binding and correlation between structural aspects and energetics enabling a complete set of guidelines for design of new drugs.

DNA binding and apoptotic induction ability of harmalol in HepG2: Biophysical and biochemical approaches

Sarita Sarkar, Paromita Bhattacharjee, Kakali BhadraPMID: 27590872 DOI: 10.1016/j.cbi.2016.08.024

Abstract

Harmalol administration caused remarkable reduction in proliferation of HepG2 cells with GI50 of 14.2 μM, without showing much cytotoxicity in embryonic liver cell line, WRL-68. Data from circular dichroism (CD) and differential scanning calorimetric (DSC) analysis of harmalol-CT DNA complex shows conformational changes with prominent CD perturbation and stabilization of CT DNA by 8 °C. Binding constant and stoichiometry was calculated using the above biophysical techniques. The Scatchard plot constructed from CD data showed cooperative binding, from which the cooperative binding affinity (K'ω) of 4.65 ± 0.7 × 10(5) M(-1), and n value of 4.16 were deduced. The binding parameter obtained from DSC melting data was in good agreement with the above CD data. Furthermore, dose dependent apoptotic induction ability of harmalol was studied in HepG2 cells using different biochemical assays. Generation of ROS, DNA damage, changes in cellular external and ultramorphology, alteration of membrane, formation of comet tail, decreased mitochondrial membrane potential and a significant increase in Sub Go/G1 population made the cancer cell, HepG2, prone to apoptosis. Up regulation of p53 and caspase 3 further indicated the apoptotic role of harmalol.Identification of compounds inhibiting prion replication and toxicity by removing PrP

Silvia Biggi, Michael Pancher, Claudia Stincardini, Silvia Luotti, Tania Massignan, Andrea Dalle Vedove, Andrea Astolfi, Pamela Gatto, Graziano Lolli, Maria Letizia Barreca, Valentina Bonetto, Valentina Adami, Emiliano BiasiniPMID: 31264722 DOI: 10.1111/jnc.14805

Abstract

The vast majority of therapeutic approaches tested so far for prion diseases, transmissible neurodegenerative disorders of human and animals, tackled PrP, the aggregated and infectious isoform of the cellular prion protein (PrP

), with largely unsuccessful results. Conversely, targeting PrP

expression, stability or cell surface localization are poorly explored strategies. We recently characterized the mode of action of chlorpromazine, an anti-psychotic drug known to inhibit prion replication and toxicity by inducing the re-localization of PrP

from the plasma membrane. Unfortunately, chlorpromazine possesses pharmacokinetic properties unsuitable for chronic use in vivo, namely low specificity and high toxicity. Here, we employed HEK293 cells stably expressing EGFP-PrP to carry out a semi-automated high content screening (HCS) of a chemical library directed at identifying non-cytotoxic molecules capable of specifically relocalizing PrP

from the plasma membrane as well as inhibiting prion replication in N2a cell cultures. We identified four candidate hits inducing a significant reduction in cell surface PrP

, one of which also inhibited prion propagation and toxicity in cell cultures in a strain-independent fashion. This study defines a new screening method and novel anti-prion compounds supporting the notion that removing PrP

from the cell surface could represent a viable therapeutic strategy for prion diseases.

Targeting different RNA motifs by beta carboline alkaloid, harmalol: a comparative photophysical, calorimetric, and molecular docking approach

Paromita Bhattacharjee, Sarita Sarkar, Prateek Pandya, Kakali BhadraPMID: 26629671 DOI: 10.1080/07391102.2015.1126694

Abstract

RNA has attracted recent attention for its key role in gene expression and targeting by small molecules for therapeutic intervention. This work focuses towards understanding interaction of harmalol, a DNA intercalator, with RNAs of different motifs viz. single-stranded A-form poly(A), double-stranded A-form of poly(C)·poly(G), and clover leaf tRNAby different spectroscopic, calorimetric, and molecular modeling techniques. Results of this study converge to suggest that (i) binding constant varied in the order poly(C)·poly(G) > tRNA

> poly(A), (ii) non-cooperative binding of harmalol to poly(C)·poly(G) and poly(A) and cooperative binding with tRNA

, (iii) significant structural changes of poly(C)·poly(G) and tRNA

with concomitant induction of optical activity in the bound achiral alkaloid molecules, while with poly(A) no induced Circular dichroism (CD) perturbation was observed, (iv) the binding was predominantly exothermic, enthalpy-driven, entropy-favored with poly(C)·poly(G), while it was entropy driven with tRNA

and poly(A), (v) a hydrophobic contribution and comparatively large role of non polyelectrolytic forces to Gibbs energy changes with poly(C)·poly(G) and tRNA

and (vi) intercalated state of harmalol inside poly(C)·poly(G) structure as revealed from molecular docking was supported by the viscometric and ferrocyanide quenching data. All these findings unequivocally pointed out that harmalol prefers binding with poly(C)·poly(G), compared to tRNA

and poly(A); this results serve as data for the development of RNA-based antiviral drugs.

A rapid and simple method for the determination of psychoactive alkaloids by CE-UV: application to Peganum Harmala seed infusions

Marcos Tascón, Fernando Benavente, Nora M Vizioli, Leonardo G GagliardiPMID: 27377797 DOI: 10.1002/dta.1989

Abstract

The β-carboline alkaloids of the harmala (HAlks) group are compounds widely spread in many natural sources, but found at relatively high levels in some specific plants like Peganum harmala (Syrian rue) or Banisteriopsis caapi. HAlks are a reversible Mono Amino Oxidase type A Inhibitor (MAOI) and, as a consequence, these plants or their extracts can be used to produce psychotropic effects when are combined with psychotropic drugs based on amino groups. Since the occurrence and the levels of the HAlks in natural sources are subject to significant variability, more widespread use is not clinical but recreational or ritual, for example B. caapi is a known part of the Ayahuasca ritual mixture. The lack of simple methods to control the variable levels of these compounds in natural sources restricts the possibilities to dose in strict quantities and, as a consequence, limits its use with pharmacological or clinical purposes. In this work, we present a fast, simple, and robust method of quantifying simultaneously the six HAlks more frequently found in plants, i.e., harmine, harmaline, harmol, harmalol, harmane, and norharmane, by capillary electrophoresis instruments equipped with the more common detector UV. The method is applied to analyze these HAlks in P. Harmala seeds infusion which is a frequent intake form for these HAlks. The method is validated in three different instruments in order to evaluate the transferability and to compare the performances between them. In this case, harmaline, harmine, and harmol were found in the infusion samples. Copyright © 2016 John Wiley & Sons, Ltd.Binding of alkaloid harmalol to DNA: photophysical and calorimetric approach

Sarita Sarkar, Kakali BhadraPMID: 24368411 DOI: 10.1016/j.jphotobiol.2013.11.021

Abstract

Harmalol exhibits pH dependent structural equilibrium between protonated and deprotonated forms with a pKa of 7.8 as revealed from spectroscopic titration. The compound exists as protonated (structure I) and deprotonated (structure II) form in the pH range 1-7 and 9-12, respectively. The interaction of structure I and II to calf thymus DNA has been studied by different spectroscopic and calorimetric techniques in buffer of pH 6.8 and 9.2, respectively. The results show that structure I bind strongly to DNA showing a cooperative mode with a binding constant of 4.5×10(5)M(-1) and a stoichiometry of 4.8 nucleotide phosphates. The alkaloid stabilized the DNA by 8°C, the binding shows 40% quenching of fluorescence intensity, perturbation in circular dichroism spectra and enthalpy driven exothermic binding with a large hydrophobic contribution to the binding free energy. Furthermore, the alkaloid shows a prominent change of specific viscosity with sonicated linear DNA and unwinding-rewinding of covalently closed pUC 18 DNA, revealing intercalative binding. The deprotonated structure (structure II), on the other hand, in the presence of large amount of DNA concentration, converts back to a structure I-DNA complexation. This transition has been presumably induced by the polyanionic phosphate backbone of DNA at high concentration.Combined fluorescence spectroscopy and molecular modeling studies on the interaction between harmalol and human serum albumin

Bahram Hemmateenejad, Mojtaba Shamsipur, Fayezeh Samari, Taghi Khayamian, Malihe Ebrahimi, Zahra RezaeiPMID: 22560122 DOI: 10.1016/j.jpba.2012.04.012

Abstract

The interaction between harmalol and human serum albumin (HSA) has been studied by fluorescence spectroscopy and molecular modeling methods. The intrinsic fluorescence of HSA was quenched by harmalol, which was rationalized in terms of the static quenching mechanism. The binding parameters, quenching constants and conformation changes were determined by fluorescence quenching method. The thermodynamic parameters, calculated from the temperature dependence of binding constants (i.e., ΔH°=-62.7 kJ mol⁻¹ and ΔS°=-119.3J mol⁻¹ K⁻¹), indicated the major role of van der Waals force and hydrogen bonding in binding process. Site marker competitive experiments revealed that harmalol binds to both the IIA and IIIA sub-domains of HSA with a slight preference toward sub-domain IIA. Finally, the binding of harmalol to HSA was modeled by molecular docking and molecular dynamic simulation methods. Excellent agreement was found between the experimental and theoretical results with respect to the mechanism of binding and binding constants. Molecular dynamic simulation revealed that HSA does not have a significant conformational change when it binds with harmalol.Simultaneous determination of harmine, harmaline and their metabolites harmol and harmalol in beagle dog plasma by UPLC-ESI-MS/MS and its application to a pharmacokinetic study

Lei Zhang, Liang Teng, Can Gong, Wei Liu, Xuemei Cheng, Shenghua Gu, Zhongping Deng, Zhengtao Wang, Changhong WangPMID: 23948761 DOI: 10.1016/j.jpba.2013.07.019

Abstract

Harmine (HAR) and harmaline (HAL) were metabolized by demethylation to form harmol (HOL) and harmalol (HAM) both in vivo and in vitro. It has been demonstrated tremendous value of HAR, HAL and their metabolites in the therapy of Alzheimer's disease. A rapid, selective and sensitive UPLC-ESI-MS/MS method was firstly developed and validated for the simultaneous determination of HAR, HAL, HOL, and HAM in beagle dog plasma with 9-aminoacridine as the internal standard (IS). After protein precipitation with acetonitrile, the analytes were separated within 4.5 min on an ACQUITY UPLC BEH C18 column with a gradient elution system composed of 0.1% formic acid and acetonitrile at a flow rate of 0.4 ml/min. Detection was performed using multiple reactions monitoring mode under a positive ionization condition. The calibration curves of four analytes showed good linearity (r(2)>0.9959) within the tested concentration ranges. The low limit of quantification for HAR, HAL, HOL, and HAM were all 1.00 ng/ml. The mean accuracy of the analytes was within the range of 94.56-112.23%, the R.S.D. values of intra-day and the inter-day precision were less than 6.26% and 7.51%, respectively. Matrix effects and extraction recoveries of the analytes from the beagle dog plasma were within the range of 94.48-105.77% and 89.07-101.44%, respectively. The validated method was successfully applied to a pharmacokinetic study of HAR, HAL, HOL, and HAM in beagle dogs after intravenous administration of HAR and HAL both of 1.0mg/kg. The main pharmacokinetic parameters of Cmax, Vd, CL, AUC and MRT, except Ke and t1/2 values, showed significant difference between the two parent drug HAR and HAL, respectively (p<0.05-0.001). Because of the different metabolic rate of HAR and HAL in vivo, the two metabolites, HOL and HAM, exhibited unique pharmacokinetic properties.Harmine is a potent antimalarial targeting Hsp90 and synergizes with chloroquine and artemisinin

Dea Shahinas, Gregory Macmullin, Christan Benedict, Ian Crandall, Dylan R PillaiPMID: 22615284 DOI: 10.1128/AAC.00328-12

Abstract

Previous studies have shown an antimalarial effect of total alkaloids extracted from leaves of Guiera senegalensis from Mali in West Africa. We independently observed that the beta-carboline alkaloid harmine obtained from a natural product library screen inhibited Plasmodium falciparum heat shock protein 90 (PfHsp90) ATP-binding domain. In this study, we confirmed harmine-PfHsp90-specific affinity using surface plasmon resonance analysis (dissociation constant [K(d)] of 40 μM). In contrast, the related compound harmalol bound human Hsp90 (HsHsp90) (K(d) of 224 μM) more tightly than PfHsp90 (K(d) of 7,010 μM). Site-directed mutagenesis revealed that Arg98 in PfHsp90 is essential for harmine selectivity. In keeping with our model indicating that Hsp90 inhibition affords synergistic combinations with existing antimalarials, we demonstrated that harmine potentiates the effect of chloroquine and artemisinin in vitro and in the Plasmodium berghei mouse model. These findings have implications for the development of novel therapeutic combinations that are synergistic with existing antimalarials.Sequence specific binding of beta carboline alkaloid harmalol with deoxyribonucleotides: binding heterogeneity, conformational, thermodynamic and cytotoxic aspects

Sarita Sarkar, Prateek Pandya, Kakali BhadraPMID: 25247695 DOI: 10.1371/journal.pone.0108022

Abstract

Base dependent binding of the cytotoxic alkaloid harmalol to four synthetic polynucleotides, poly(dA).poly(dT), poly(dA-dT).poly(dA-dT), poly(dG).poly(dC) and poly(dG-dC).poly(dG-dC) was examined by various photophysical and calorimetric studies, and molecular docking.Binding data obtained from absorbance according to neighbor exclusion model indicated that the binding constant decreased in the order poly(dG-dC).poly(dG-dC)>poly(dA-dT).poly(dA-dT)>poly(dA).poly(dT)>poly(dG).poly(dC). The same trend was shown by the competition dialysis, change in fluorescence steady state intensity, stabilization against thermal denaturation, increase in the specific viscosity and perturbations in circular dichroism spectra. Among the polynucleotides, poly(dA).poly(dT) and poly(dG).poly(dC) showed positive cooperativity where as poly(dG-dC).poly(dG-dC) and poly(dA-dT).poly(dA-dT) showed non cooperative binding. Isothermal calorimetric data on the other hand showed enthalpy driven exothermic binding with a hydrophobic contribution to the binding Gibbs energy with poly(dG-dC).poly(dG-dC), and poly(dA-dT).poly(dA-dT) where as harmalol with poly(dA).poly(dT) showed entropy driven endothermic binding and with poly(dG).poly(dC) it was reported to be entropy driven exothermic binding. The study also tested the in vitro chemotherapeutic potential of harmalol in HeLa, MDA-MB-231, A549, and HepG2 cell line by MTT assay.

Studies unequivocally established that harmalol binds strongly with hetero GC polymer by mechanism of intercalation where the alkaloid resists complete overlap to the DNA base pairs inside the intercalation cavity and showed maximum cytotoxicity on HepG2 with IC50 value of 14 µM. The results contribute to the understanding of binding, specificity, energetic, cytotoxicity and docking of harmalol-DNA complexation that will guide synthetic efforts of medicinal chemists for developing better therapeutic agents.